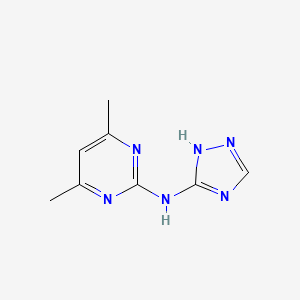
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as NDI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. NDI is a heterocyclic organic molecule that contains two naphthalene rings and a dioxoisoindoline ring. This compound has been synthesized using various methods and has been studied for its potential application in different fields, including material science, electronics, and biomedicine.
Mécanisme D'action
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a π-conjugated molecule that exhibits strong electron-accepting properties. The mechanism of action of 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves its ability to accept electrons from other molecules or compounds. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid can act as an electron acceptor in organic solar cells, where it accepts electrons from the donor material and facilitates charge separation.
Biochemical and Physiological Effects
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied for its potential application in biomedicine. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based compounds have shown promising results as anticancer agents, with the ability to induce apoptosis in cancer cells. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based compounds have also shown potential as antibacterial and antiviral agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have several advantages for use in lab experiments. These materials are easy to synthesize, and their properties can be easily tuned by modifying the structure of the molecule. However, 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have some limitations, such as their poor solubility in common solvents and their tendency to form aggregates, which can affect their properties.
Orientations Futures
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have shown promising properties for use in various applications, including electronics, material science, and biomedicine. Future research directions for 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials include the development of new synthetic methods, the exploration of new applications, and the optimization of their properties for specific applications. Additionally, the use of 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials in combination with other materials may lead to the development of new functional materials with enhanced properties.
Méthodes De Synthèse
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using several methods, including the Friedel-Crafts reaction, Pd-catalyzed coupling reactions, and oxidative coupling reactions. The most common method for 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid synthesis involves the reaction of 2-naphthoic acid with phthalic anhydride in the presence of a strong acid catalyst. The reaction yields 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid as a yellow crystalline solid.
Applications De Recherche Scientifique
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential application in material science and electronics. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used as a building block for the synthesis of various functional materials, including organic semiconductors, liquid crystals, and polymers. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have shown promising properties, such as high charge mobility, good thermal stability, and excellent photophysical properties.
Propriétés
IUPAC Name |
2-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-15-8-6-13(19(23)24)10-16(15)18(22)20(17)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJCBIAFBDNSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)


![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)


![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)

![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)
![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)

